molecular formula C10H19N3 B15048178 3-methyl-1-(propan-2-yl)-N-propyl-1H-pyrazol-4-amine

3-methyl-1-(propan-2-yl)-N-propyl-1H-pyrazol-4-amine

Cat. No.: B15048178
M. Wt: 181.28 g/mol
InChI Key: YAVLMMZXSFVOOK-UHFFFAOYSA-N
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Description

3-methyl-1-(propan-2-yl)-N-propyl-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features a methyl group at position 3, an isopropyl group at position 1, and a propyl group attached to the nitrogen at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(propan-2-yl)-N-propyl-1H-pyrazol-4-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, starting with a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound, the cyclization reaction can be facilitated under acidic or basic conditions to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This typically includes controlling temperature, pressure, and the use of catalysts to enhance the reaction rate and selectivity. The choice of solvents and purification techniques, such as recrystallization or chromatography, also plays a crucial role in the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(propan-2-yl)-N-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce various reduced pyrazole derivatives. Substitution reactions can lead to a wide range of substituted pyrazoles with different functional groups.

Scientific Research Applications

3-methyl-1-(propan-2-yl)-N-propyl-1H-pyrazol-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methyl-1-(propan-2-yl)-N-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting or activating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-methyl-1-(propan-2-yl)-N-propyl-1H-pyrazol-4-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group at the nitrogen atom enhances its lipophilicity and may improve its ability to cross biological membranes, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

3-methyl-1-propan-2-yl-N-propylpyrazol-4-amine

InChI

InChI=1S/C10H19N3/c1-5-6-11-10-7-13(8(2)3)12-9(10)4/h7-8,11H,5-6H2,1-4H3

InChI Key

YAVLMMZXSFVOOK-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CN(N=C1C)C(C)C

Origin of Product

United States

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